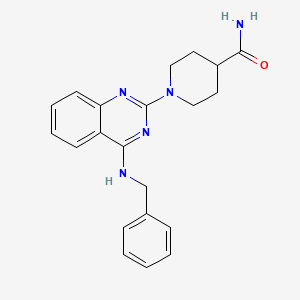
1-(4-(Benzylamino)quinazolin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(4-(Benzylamino)quinazolin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties . This compound, in particular, has garnered attention for its potential therapeutic applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-(Benzylamino)quinazolin-2-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This is achieved by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with the quinazoline core.
Formation of the Piperidine Ring: The piperidine ring is synthesized by cyclization of an appropriate precursor, such as a 1,4-diketone, under acidic conditions.
Coupling of the Quinazoline and Piperidine Moieties: The final step involves coupling the quinazoline and piperidine moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-(Benzylamino)quinazolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring or the amide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzylamino group.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(4-(Benzylamino)quinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets key proteins and enzymes involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It modulates various signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
1-(4-(Benzylamino)quinazolin-2-yl)piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.
Erlotinib: Another quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Afatinib: A quinazoline-based tyrosine kinase inhibitor used for the treatment of various cancers.
The uniqueness of this compound lies in its specific structural features and its potential to target multiple pathways, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-[4-(benzylamino)quinazolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-19(27)16-10-12-26(13-11-16)21-24-18-9-5-4-8-17(18)20(25-21)23-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKMZCIJHDHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-(3-methoxyphenyl)ethyl]-2,4-quinazolinediamine](/img/structure/B4476489.png)
![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4476497.png)
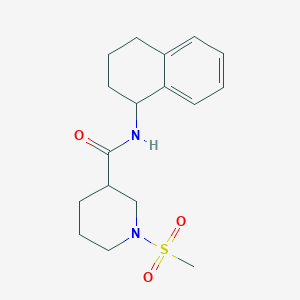
![3-[(4-methylpiperazin-1-yl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B4476505.png)
![1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-3-methylbutanoyl]proline](/img/structure/B4476514.png)
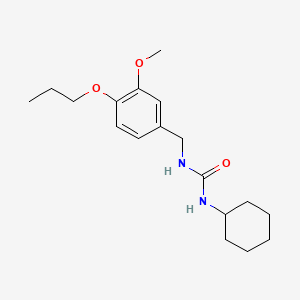
![2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide](/img/structure/B4476528.png)
![3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B4476529.png)
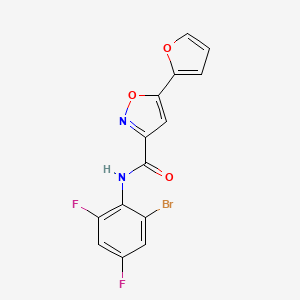
![4-methoxy-2,5-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4476551.png)
![7-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4476555.png)
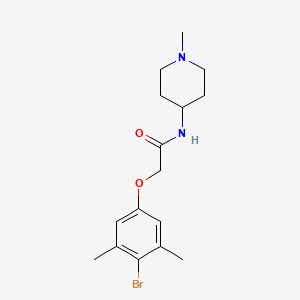

![[1-(2-amino-6-chloro-4-pyrimidinyl)-4-piperidinyl]methanol](/img/structure/B4476591.png)
